molecular formula C9H18O2S B14351856 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane CAS No. 96493-51-5

2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane

Cat. No.: B14351856
CAS No.: 96493-51-5
M. Wt: 190.31 g/mol
InChI Key: MZGFZQYHUJCXLQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a propylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or benzene, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of catalysts like zeolites or ion-exchange resins can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioethers or sulfonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Thioethers, sulfonium salts.

Scientific Research Applications

2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The presence of the propylsulfanyl group allows for specific interactions with biological targets, potentially leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane can be compared with other similar compounds, such as:

    1,3-Dioxolane: A simpler dioxolane without the methyl and propylsulfanyl substitutions.

    2-Ethyl-2-methyl-1,3-dioxolane: A dioxolane with an ethyl and methyl substitution.

    2-Methyl-2-(methylsulfonyl)propionaldehyde oxime: A compound with a similar sulfur-containing functional group but different overall structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

96493-51-5

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolane

InChI

InChI=1S/C9H18O2S/c1-3-7-12-8-4-9(2)10-5-6-11-9/h3-8H2,1-2H3

InChI Key

MZGFZQYHUJCXLQ-UHFFFAOYSA-N

Canonical SMILES

CCCSCCC1(OCCO1)C

Origin of Product

United States

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